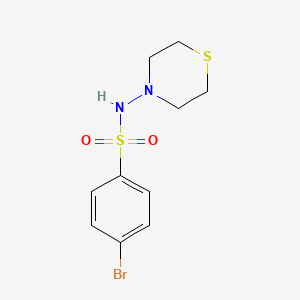

4-Bromo-N-thiomorpholinobenzenesulfonamide

Descripción general

Descripción

4-Bromo-N-thiomorpholinobenzenesulfonamide is a chemical compound with the molecular formula C10H13BrN2O2S2 and a molecular weight of 337.26 g/mol It is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a thiomorpholine ring through a sulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-thiomorpholinobenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is typically purified using large-scale crystallization or distillation techniques.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-N-thiomorpholinobenzenesulfonamide undergoes various types of chemical reactions, including:

Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction reactions: The sulfonamide group can be reduced to form amines or thiols.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used. The reactions are usually performed in acidic or basic aqueous solutions.

Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed. The reactions are conducted in solvents like tetrahydrofuran or ethanol.

Major Products Formed

Nucleophilic substitution: Products include substituted sulfonamides, thiomorpholine derivatives, and various heterocyclic compounds.

Oxidation: Products include sulfonic acids, sulfonyl chlorides, and other oxidized derivatives.

Reduction: Products include primary amines, thiols, and other reduced derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Bromo-N-thiomorpholinobenzenesulfonamide has shown promising applications in medicinal chemistry:

- Antibacterial Activity : Preliminary studies suggest its potential effectiveness against bacteria by inhibiting enzymes involved in bacterial cell wall synthesis.

- Anticancer Properties : The compound may also interact with pathways related to cancer cell proliferation, making it a candidate for further investigation as an anticancer agent .

Enzyme Inhibition Studies

The compound's sulfonamide functionality allows it to mimic natural substrates, which can inhibit enzyme activity. It has been explored for its binding affinity to various enzymes, including:

- Carbonic Anhydrases (CAs) : Research indicates that derivatives of benzenesulfonamides can act as inhibitors of CAs, which are implicated in diseases such as glaucoma and cancer .

- Protein Interactions : The thiomorpholine ring enhances its ability to interact with protein targets, potentially leading to novel therapeutic strategies .

Chemical Synthesis

In organic synthesis, this compound serves as an intermediate for creating more complex molecules. Its versatility allows chemists to explore new synthetic routes and develop specialty chemicals with desirable properties.

Case Study 1: Anticancer Activity

A study investigated the interaction of this compound with cancer cell lines. The results indicated that the compound inhibited cell proliferation through apoptosis induction, suggesting its potential as a therapeutic agent against certain types of cancer.

Case Study 2: Enzyme Inhibition

Research on the binding affinity of this compound to human carbonic anhydrases revealed subnanomolar inhibition constants, highlighting its effectiveness as a selective inhibitor. This study utilized surface plasmon resonance (SPR) assays to confirm binding interactions and elucidate mechanisms of action .

Mecanismo De Acción

The mechanism of action of 4-Bromo-N-thiomorpholinobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, resulting in the desired biological effects .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a thiomorpholine ring.

4-Bromo-N-phenylbenzenesulfonamide: Similar structure but with a phenyl group instead of a thiomorpholine ring.

4-Bromo-N-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of a thiomorpholine ring.

Uniqueness

4-Bromo-N-thiomorpholinobenzenesulfonamide is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. The thiomorpholine ring enhances the compound’s ability to form stable complexes with biological molecules, making it a valuable tool in biochemical and pharmacological research .

Actividad Biológica

4-Bromo-N-thiomorpholinobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent. This article explores the compound's structure, synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNOS, with a molecular weight of approximately 337.26 g/mol. The structure features a bromine atom, a thiomorpholine ring, and a benzenesulfonamide group, which contribute to its unique reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions. The general synthetic route includes:

- Preparation of Intermediates : The synthesis begins with commercially available 4-nitrobenzenesulfonyl chloride reacting with thiomorpholine in the presence of a base like triethylamine.

- Reduction and Acylation : Subsequent reduction steps convert nitro groups to amines, followed by acylation to form the target compound.

- Final Purification : The product is purified through crystallization or chromatography to achieve high purity.

Antibacterial Properties

Preliminary studies suggest that this compound exhibits antibacterial activity by interacting with enzymes involved in bacterial cell wall synthesis. This mechanism is similar to that of traditional sulfonamides, which inhibit dihydropteroate synthase, an enzyme critical for bacterial growth.

Anticancer Potential

Research indicates that compounds with structural similarities to this compound may inhibit cancer cell proliferation pathways. For instance, studies have shown that sulfonamide derivatives can selectively inhibit protein tyrosine kinases associated with various cancers, including breast and colon cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the bromine atom and thiomorpholine ring enhances its interaction with biological targets compared to other sulfonamide derivatives.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-N,N-dimethylbenzenesulfonamide | CHBrNOS | Contains dimethyl groups; differing bioactivity |

| 4-Bromo-N-hydroxybenzenesulfonamide | CHBrNOS | Hydroxy group enhances solubility |

| 4-(4-Fluorophenyl)thiomorpholine | CHFNS | Fluorine substitution affects electronic properties |

Case Studies and Research Findings

- Anticancer Activity : A study highlighted the effectiveness of similar sulfonamide derivatives in inhibiting cancer cell growth through targeted inhibition of tyrosine kinases involved in tumorigenesis .

- Antimicrobial Studies : Research has demonstrated that compounds like this compound show promise against various bacterial strains, suggesting potential applications in treating infections .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with specific enzymes, supporting its development as a therapeutic agent against both bacterial infections and tumors .

Propiedades

IUPAC Name |

4-bromo-N-thiomorpholin-4-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2S2/c11-9-1-3-10(4-2-9)17(14,15)12-13-5-7-16-8-6-13/h1-4,12H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNSYZYQIDDFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695633 | |

| Record name | 4-Bromo-N-(thiomorpholin-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223555-81-5 | |

| Record name | 4-Bromo-N-(thiomorpholin-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.